While the specific structure of a general "EGFR/ErbB-2 Inhibitor" may vary, many share common features:
EGFR/ErbB-2 inhibitors primarily act through two main mechanisms:
EGFR/ErbB-2 inhibitors have shown promising efficacy in treating various types of cancers, with ongoing research exploring their potential in different settings:
Despite the encouraging progress, several challenges remain in utilizing EGFR/ErbB-2 inhibitors: